molecular formula C8H7BrN2S B1447515 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione CAS No. 1616500-65-2

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione

Cat. No.: B1447515
CAS No.: 1616500-65-2
M. Wt: 243.13 g/mol
InChI Key: BDUCYHATQWIKFV-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione is a heterocyclic compound that contains a benzodiazole ring system with a bromine atom at the 4-position, a methyl group at the 1-position, and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione typically involves the bromination of 1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems for precise control of temperature, solvent addition, and reaction time can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products Formed

    Substitution Reactions: Substituted benzodiazole derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiol derivatives.

Scientific Research Applications

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thione group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate enzymatic reactions, depending on the nature of the target and the binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-one: Similar structure but with a carbonyl group instead of a thione group.

    4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-sulfonamide: Contains a sulfonamide group instead of a thione group.

    4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thiol: Contains a thiol group instead of a thione group.

Uniqueness

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

7-bromo-3-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUCYHATQWIKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200594
Record name 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616500-65-2
Record name 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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